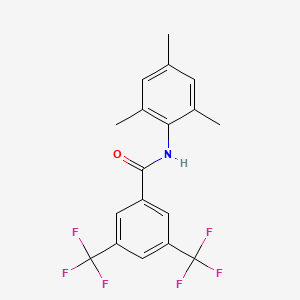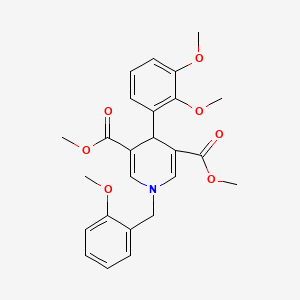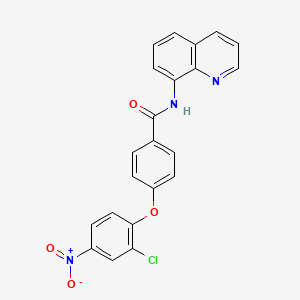![molecular formula C23H22N2O2S B3547232 N-[3-(1-pyrrolidinyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B3547232.png)
N-[3-(1-pyrrolidinyl)phenyl]-9H-fluorene-2-sulfonamide
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Sulfonamides are a group of compounds containing a sulfur dioxide, and nitrogen functional group and are known for their antimicrobial activity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound with a pyrrolidine ring can vary widely depending on the specific substituents attached to the ring. For example, 3-(1-Pyrrolidinyl)phenyl boronic acid hydrochloride has a molecular weight of 227.50 .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a specific compound would depend on its exact structure and properties. For example, 3-(1-Pyrrolidinyl)phenyl boronic acid hydrochloride is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-pyrrolidin-1-ylphenyl)-9H-fluorene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-28(27,24-19-7-5-8-20(16-19)25-12-3-4-13-25)21-10-11-23-18(15-21)14-17-6-1-2-9-22(17)23/h1-2,5-11,15-16,24H,3-4,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQJAGPUYZQOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}morpholine](/img/structure/B3547151.png)
![3-nitrobenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3547154.png)
![N-[({4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B3547157.png)

![methyl 4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3547182.png)
![N-(3,5-dimethylphenyl)-2-{2-[(4-isopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3547190.png)
![N-(4-fluorophenyl)-2-[(4-methylsulfanylphenyl)sulfonylamino]benzamide](/img/structure/B3547198.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547210.png)


![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-nitrophenyl)ethanone](/img/structure/B3547243.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B3547251.png)
![N-(5-bromo-2-pyridinyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3547255.png)
![2-[(2-bromobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3547261.png)
